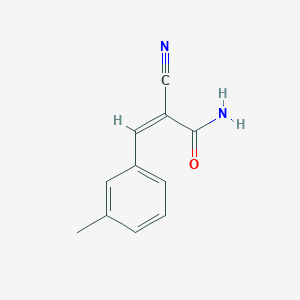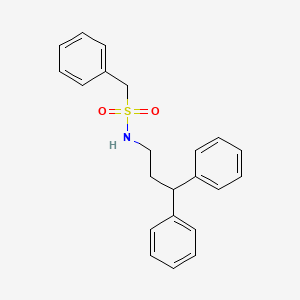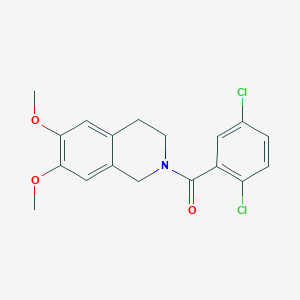
(2Z)-2-Cyano-3-(3-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Cyano-3-(3-methylphenyl)prop-2-enamide, commonly known as MCP, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MCP belongs to the family of enamide compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of MCP is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. MCP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCP has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MCP has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
MCP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, MCP has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for MCP research. One potential area of research is the development of novel MCP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of MCP and its derivatives. This could lead to the identification of new targets for the treatment of various diseases. Additionally, MCP could be used as a building block for the synthesis of various organic materials with unique properties.
Synthesis Methods
MCP can be synthesized through various methods, including the reaction of 3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-methylbenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The resulting product is then treated with acetic anhydride to obtain MCP.
Scientific Research Applications
MCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MCP has been shown to exhibit potent anticancer, antimicrobial, and antifungal activities. It has also been found to possess anti-inflammatory and analgesic properties. In material science, MCP has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, MCP has been used as a starting material for the synthesis of various biologically active compounds.
properties
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZFCCTKYZOQI-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)
